[(1-Chloro-2,2,2-trifluoroethyl)thio]acetyl chloride
CAS No.:
Cat. No.: VC15874500
Molecular Formula: C4H3Cl2F3OS
Molecular Weight: 227.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H3Cl2F3OS |
|---|---|
| Molecular Weight | 227.03 g/mol |
| IUPAC Name | 2-(1-chloro-2,2,2-trifluoroethyl)sulfanylacetyl chloride |
| Standard InChI | InChI=1S/C4H3Cl2F3OS/c5-2(10)1-11-3(6)4(7,8)9/h3H,1H2 |
| Standard InChI Key | GZUKOCXFGXRNJZ-UHFFFAOYSA-N |
| Canonical SMILES | C(C(=O)Cl)SC(C(F)(F)F)Cl |
Introduction
Chemical Identity and Structural Characteristics
[(1-Chloro-2,2,2-trifluoroethyl)thio]acetyl chloride (CAS No. 885461-00-7) is an organosulfur compound belonging to the class of acid halides. Its molecular formula, C<sub>4</sub>H<sub>3</sub>Cl<sub>2</sub>F<sub>3</sub>OS, corresponds to a molecular weight of 227.03 g/mol . The IUPAC name, 2-(1-chloro-2,2,2-trifluoroethyl)sulfanylacetyl chloride, reflects its functional groups: an acetyl chloride core modified by a thioether-linked 1-chloro-2,2,2-trifluoroethyl moiety .
Table 1: Key Identifiers and Synonyms
The compound’s structure, represented by the SMILES notation C(C(=O)Cl)SC(C(F)(F)F)Cl, highlights the acetyl chloride group (-COCl) and the sulfur atom bonded to the trifluoroethyl-chloro substituent . The trifluoromethyl group introduces strong electronegativity, while the thioether linkage modulates steric accessibility .
Synthesis and Preparation
The synthesis of [(1-chloro-2,2,2-trifluoroethyl)thio]acetyl chloride typically involves the reaction of 1-chloro-2,2,2-trifluoroethanethiol with acetyl chloride under controlled conditions. This method leverages the nucleophilic properties of the thiol group, which attacks the electrophilic carbonyl carbon of acetyl chloride, displacing a chloride ion and forming the thioether bond.
Reaction Scheme:
The reaction is conducted in anhydrous solvents such as dichloromethane or tetrahydrofuran to prevent hydrolysis of the acyl chloride product. Purification via fractional distillation or chromatography ensures high purity (>95%), which is critical for its applications in sensitive biochemical reactions.
Physicochemical Properties
The compound’s reactivity and stability are governed by its physicochemical profile. Key computed properties include:
Table 2: Computed Physicochemical Properties
| Property | Value |
|---|---|
| XLogP3-AA | 3.3 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 29.1 Ų |
| Exact Mass | 225.9233758 Da |
The low hydrogen bond donor count and moderate lipophilicity (XLogP3-AA = 3.3) suggest favorable membrane permeability, making it suitable for modifying hydrophobic biomolecules . The compound is typically a liquid at room temperature, with solubility in polar aprotic solvents like dimethylformamide and acetonitrile .
Reactivity and Mechanistic Insights
[(1-Chloro-2,2,2-trifluoroethyl)thio]acetyl chloride participates predominantly in nucleophilic acyl substitution reactions. The electrophilic carbonyl carbon undergoes attack by nucleophiles such as amines, alcohols, or thiols, yielding amides, esters, or thioesters, respectively .
Mechanism:
-
Nucleophilic Attack: A nucleophile (e.g., -NH<sub>2</sub>) targets the carbonyl carbon.
-
Tetrahedral Intermediate Formation: The carbonyl oxygen becomes a leaving group.
-
Departure of Chloride: The chloride ion is expelled, regenerating the carbonyl group.
The trifluoromethyl group enhances electrophilicity through inductive effects, accelerating reaction kinetics . Concurrently, the thioether linkage introduces steric hindrance, which can influence regioselectivity in complex syntheses .
Applications in Organic Synthesis and Pharmaceuticals
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume